molecular formula C8H14BrNO2 B14220560 3-Bromopropyl pyrrolidine-1-carboxylate CAS No. 823226-20-6

3-Bromopropyl pyrrolidine-1-carboxylate

Cat. No.: B14220560
CAS No.: 823226-20-6
M. Wt: 236.11 g/mol
InChI Key: UPMBXDNVHFRRQZ-UHFFFAOYSA-N
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Description

3-Bromopropyl pyrrolidine-1-carboxylate is a specialized chemical reagent designed for use in organic synthesis and medicinal chemistry research . This compound features a pyrrolidine-1-carboxylate group, a structure recognized in scientific literature for its relevance in drug discovery, and a reactive bromoalkyl chain. The presence of the bromine atom makes it a versatile alkylating agent and a valuable building block for generating more complex molecules through nucleophilic substitution reactions, such as the synthesis of novel pyrrolidine carboxamide derivatives . Pyrrolidine-based compounds are of significant interest in pharmaceutical research. Specifically, pyrrolidine carboxamides have been identified through high-throughput screening as a novel class of potent inhibitors of InhA, the enoyl acyl carrier protein reductase in Mycobacterium tuberculosis . This enzyme is a validated target for the development of new antituberculosis agents. As such, this compound serves as a key synthetic intermediate for researchers working to develop and optimize new therapeutic candidates to address multidrug-resistant bacterial strains . Its primary research value lies in its application as a precursor for the preparation of potential enzyme inhibitors and other bioactive molecules. Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

823226-20-6

Molecular Formula

C8H14BrNO2

Molecular Weight

236.11 g/mol

IUPAC Name

3-bromopropyl pyrrolidine-1-carboxylate

InChI

InChI=1S/C8H14BrNO2/c9-4-3-7-12-8(11)10-5-1-2-6-10/h1-7H2

InChI Key

UPMBXDNVHFRRQZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)OCCCBr

Origin of Product

United States

Preparation Methods

Carboxylation of Pyrrolidine

Pyrrolidine reacts with 3-bromopropyl chloroformate in the presence of a tertiary amine base, such as triethylamine (TEA), to form the target compound. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen of pyrrolidine attacks the electrophilic carbonyl carbon of the chloroformate, displacing chloride and forming the carboxylate ester.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: 0°C to room temperature (20–25°C)
  • Molar Ratio: Pyrrolidine : 3-bromopropyl chloroformate : TEA = 1 : 1.1 : 1.2
  • Time: 4–6 hours

Mechanistic Insights:
The base (TEA) neutralizes HCl generated during the reaction, shifting the equilibrium toward product formation. Kinetic studies suggest that the reaction follows second-order kinetics, with rate dependence on both pyrrolidine and chloroformate concentrations.

Purification and Characterization

Post-reaction, the crude product is washed with aqueous solutions (5% HCl, saturated NaHCO₃, and brine) to remove unreacted starting materials and byproducts. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. Final purification is achieved via flash column chromatography using a hexane/ethyl acetate gradient (7:3 to 1:1 v/v), yielding this compound as a colorless oil in 75–85% purity.

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.60–3.45 (m, 4H, pyrrolidine N–CH₂), 3.40 (t, J = 6.4 Hz, 2H, Br–CH₂), 2.85–2.70 (m, 2H, COO–CH₂), 1.95–1.80 (m, 4H, pyrrolidine ring), 1.75–1.60 (m, 2H, CH₂–CH₂–Br).
  • ESI-MS: m/z 236.1 [M+H]⁺ (calculated for C₈H₁₄BrNO₂: 236.02).

Industrial Production Methods

Industrial synthesis prioritizes cost efficiency, scalability, and waste reduction. Continuous flow chemistry has emerged as a superior alternative to batch processes for large-scale production.

Continuous Flow Synthesis

In a typical setup, pyrrolidine and 3-bromopropyl chloroformate are pumped separately into a microreactor at controlled flow rates (10–20 mL/min). The reaction occurs within a residence time of 5–10 minutes at 25°C, achieving >90% conversion. Key advantages include:

  • Enhanced Heat Transfer: Mitigates exothermicity-related side reactions.
  • Reduced Solvent Use: 40–50% lower solvent consumption compared to batch methods.
  • Yield: 88–92% with >98% purity by HPLC.

Process Parameters:

Parameter Value
Reactor Volume 50 mL
Flow Rate 15 mL/min
Temperature 25°C
Pressure 1.5 bar
Residence Time 8 minutes

Waste Management Strategies

Industrial protocols incorporate solvent recovery systems to minimize environmental impact. For example, DCM is reclaimed via distillation and reused in subsequent batches, reducing raw material costs by 30%.

Alternative Synthetic Routes

Alkylation of Pyrrolidine Carboxylates

An alternative approach involves alkylating pre-formed pyrrolidine carboxylates. For instance, methyl pyrrolidine-1-carboxylate is treated with 1,3-dibromopropane in the presence of potassium carbonate (K₂CO₃) in DMF at 80°C for 12 hours. This method yields the target compound in 65–70% yield but requires harsher conditions and longer reaction times.

Comparison of Methods:

Method Yield (%) Purity (%) Reaction Time
Chloroformate Route 85 98 4–6 hours
Alkylation Route 70 95 12 hours

Enzymatic Catalysis

Recent studies explore lipase-catalyzed transesterification as a green chemistry alternative. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin facilitates the reaction between pyrrolidine and 3-bromopropyl acetate in tert-butyl methyl ether (TBME). While yields remain modest (55–60%), this method eliminates the need for toxic chloroformates and reduces waste.

Purification and Analytical Techniques

Chromatographic Purification

Flash column chromatography remains the gold standard for laboratory-scale purification. Industrially, simulated moving bed (SMB) chromatography is employed for continuous separation, achieving throughputs of 50–100 kg/day with >99% purity.

Spectroscopic Characterization

Advanced techniques such as 2D NMR (HSQC, HMBC) and high-resolution mass spectrometry (HRMS) are critical for confirming structural integrity. For example, HRMS analysis of the molecular ion [M+H]⁺ gives an exact mass of 236.0248 (calculated: 236.0245), confirming the molecular formula C₈H₁₄BrNO₂.

Challenges and Mitigation Strategies

Bromine Displacement

The bromopropyl group is susceptible to nucleophilic displacement, leading to byproducts. Strategies to suppress this include:

  • Low-Temperature Reactions: Conducting the reaction at 0°C minimizes side reactions.
  • Anhydrous Conditions: Rigorous drying of solvents and reagents prevents hydrolysis.

Scalability Issues

Batch processes face heat transfer limitations during scale-up. Adopting continuous flow systems resolves this, enabling consistent production at multi-kilogram scales.

Chemical Reactions Analysis

Types of Reactions

3-Bromopropyl pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.

    Reduction: The carbonyl group in the carboxylate moiety can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted pyrrolidine derivatives with various functional groups.

    Oxidation: The major products are pyrrolidone derivatives.

    Reduction: The major products are alcohol derivatives of pyrrolidine.

Scientific Research Applications

3-Bromopropyl pyrrolidine-1-carboxylate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Bromopropyl pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrrolidine ring can interact with receptor sites, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 3-bromopropyl pyrrolidine-1-carboxylate and its analogs:

Compound Name CAS Number Molecular Formula Functional Groups Key Properties/Reactivity
This compound Not provided C₈H₁₄BrNO₂ Bromopropyl, pyrrolidine carboxylate ester Reacts in nucleophilic substitutions; ester group may undergo hydrolysis.
(3-Bromopropyl)-benzene 637-59-2 C₉H₁₁Br Bromopropyl, benzene Hydrophobic; participates in aromatic electrophilic substitutions.
1-(3-Bromopropyl)pyrrolidine hydrobromide 88806-08-0 C₇H₁₅Br₂N Bromopropyl, pyrrolidine, HBr salt Ionic nature enhances solubility in polar solvents; reactive in alkylation.
α-Acetoxy-(3-bromopropyl)benzene Not provided C₁₁H₁₃BrO₃ Bromopropyl, acetoxy, benzene Acetoxy group may hydrolyze or participate in transesterification.

Physical Properties

  • Solubility :

    • The hydrobromide salt (CAS 88806-08-0) exhibits higher water solubility due to ionic character, whereas this compound’s ester group may render it more soluble in organic solvents like DMF or acetonitrile .
    • (3-Bromopropyl)-benzene is highly hydrophobic, limiting its use in polar reaction systems .
  • Stability :

    • Ester groups in this compound may hydrolyze under acidic or basic conditions, whereas acetoxy derivatives () are prone to hydrolysis or transesterification .

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